N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by two distinct heterocyclic substituents: a 1-methylindole moiety at the benzamide nitrogen and a 5-methyltetrazole group at the meta-position of the benzoyl ring.
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)14-6-3-5-13(11-14)18(25)19-16-7-4-8-17-15(16)9-10-23(17)2/h3-11H,1-2H3,(H,19,25) |
InChI Key |
FALHECZYCHDJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common route might include:
Formation of the Indole Derivative: Starting from a suitable precursor, such as 1-methylindole, various reactions like nitration, reduction, and acylation can be employed to introduce the necessary functional groups.
Tetrazole Formation: The tetrazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.
Coupling Reaction: The final step often involves coupling the indole and tetrazole derivatives using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving indole and tetrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole groups can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, and other proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure differs from other benzamide derivatives in the positioning and nature of heterocyclic substituents:
Key Observations :
- Indole vs.
- Tetrazole vs.
- Alkoxy Chains vs. Heterocycles : Compounds with alkoxy chains (e.g., ) exhibit increased hydrophobicity and conformational flexibility, contrasting with the target compound’s heteroaromatic substituents .
Spectroscopic and Physicochemical Properties
Data from analogs highlight trends in spectral signatures and physical properties:
*Estimated based on structural analogs. Notable Differences:
- The tetrazole ring in the target compound may produce distinct ^1^H-NMR shifts (deshielded protons) compared to isoxazole or pyridine.
- Higher melting points in thiadiazole-pyridine analogs (8a , 290°C) suggest greater crystallinity due to fused-ring rigidity, whereas the target compound’s indole-tetrazole combination may reduce melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
